1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea
Description
1-(Oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea is a urea derivative featuring two distinct heterocyclic moieties: an oxane (tetrahydropyran) ring and a 7-oxaspiro[3.5]nonane system. Its unique architecture combines rigidity from the spiro system with the polarity of ether oxygens, influencing solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
1-(oxan-4-yl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c17-13(15-11-2-7-18-8-3-11)16-12-1-4-14(12)5-9-19-10-6-14/h11-12H,1-10H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIILNSMZBDVUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)NC3CCOCC3)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea typically involves the reaction of oxan-4-yl isocyanate with 7-oxaspiro[3.5]nonan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogs:
Key Observations:
- Polarity and Solubility : The target compound’s oxane ring and urea group enhance polarity (LogP ~1.2), favoring aqueous solubility compared to BK64021 (LogP ~3.5) and the tert-butoxy analog (LogP ~2.8).
- Impact of Fluorine : BK64021’s trifluoromethyl group increases hydrophobicity, likely improving membrane permeability but reducing water solubility .
- Spiro System Rigidity: All compounds share the 7-oxaspiro[3.5]nonane core, which imposes conformational constraints. This rigidity may enhance binding specificity in drug-receptor interactions .
Target vs. BK64021
- Bioavailability : The target’s higher polarity may improve blood-brain barrier penetration compared to BK64021, making it suitable for central nervous system (CNS) targets .
Target vs. 3-Phenyl-7-oxa-2-azaspiro[...]one
- Heteroatom Effects: The 2-aza substitution in the spiro ring introduces a hydrogen bond donor, enhancing interactions with enzymes or receptors. In contrast, the target’s 7-oxaspiro system lacks this capability but offers greater oxidative stability.
- Applications : The azaspiro compound is highlighted for drug candidate synthesis, while the target’s urea linkage may favor kinase or protease inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
